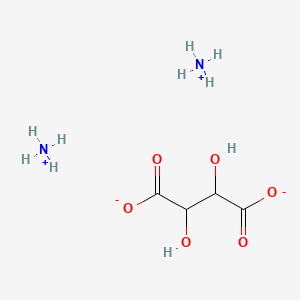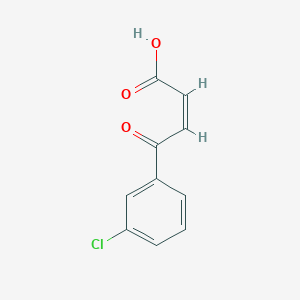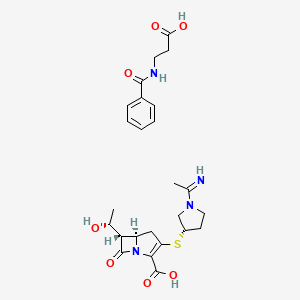
RO-44 3902
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
RO-44 3902 is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It is a chemical compound that has been widely used in scientific research as a tool to study the role of mGluR5 in various physiological and pathological conditions.
Wissenschaftliche Forschungsanwendungen
Overview of RO-44 3902 in Scientific Research
RO-44 3902, identified as a phenyl-pyridine-2-carboxylic acid derivative, was discovered through a cell-based screening approach, leveraging the differential sensitivity of normal and cancer cells to cytotoxic agents. It exhibits low micromolar antiproliferative activity and cytotoxicity against a broad range of human cancer cell lines in vitro. Notably, it demonstrates over 10-fold selectivity toward cancer cells compared to proliferating normal human cells. The cytotoxicity of RO-44 3902 is attributed to its ability to halt cell cycle progression at the mitosis phase, subsequently inducing apoptosis. When administered to nude mice bearing mammary tumor xenografts (MDA-MB-435) for four weeks, RO-44 3902 displayed a significant 73% inhibition of tumor growth. This compound's efficacy and selectivity make it a promising candidate for further investigation in cancer therapeutics (Berthel et al., 2002).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway of compound 'RO-44 3902' involves the reaction of two starting materials, 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) and 2-amino-5-chlorobenzophenone, followed by a series of chemical reactions to form the final product.", "Starting Materials": [ "2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)", "2-amino-5-chlorobenzophenone" ], "Reaction": [ "Step 1: DDQ is dissolved in anhydrous dichloromethane and cooled to 0°C.", "Step 2: 2-amino-5-chlorobenzophenone is added to the reaction mixture and stirred for 2 hours at 0°C.", "Step 3: The reaction mixture is then warmed to room temperature and stirred for an additional 12 hours.", "Step 4: The resulting mixture is filtered and the solvent is evaporated under reduced pressure.", "Step 5: The residue is dissolved in a mixture of ethanol and water and refluxed for 2 hours.", "Step 6: The solution is cooled and the resulting solid is filtered and washed with water.", "Step 7: The solid is recrystallized from ethanol to obtain the final product, RO-44 3902." ] } | |
CAS-Nummer |
143188-51-6 |
Produktname |
RO-44 3902 |
Molekularformel |
C14H12N6O3 |
Molekulargewicht |
312.28 |
Reinheit |
>98% |
Synonyme |
Ethyl 8-azido-5,6-dihydro-6-oxo-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Methyl-3-[4-methyl(3,5-oxazolyl)]prop-2-enal](/img/structure/B1147596.png)


